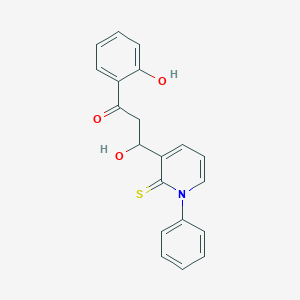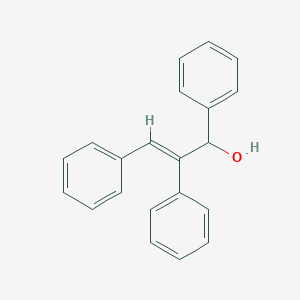
1,2,3-triphenyl-2-propen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-triphenyl-2-propen-1-ol is an organic compound with the molecular formula C21H18O It is characterized by the presence of three phenyl groups attached to a propene backbone, with a hydroxyl group (-OH) at the first carbon position
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-triphenyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form chalcone. This intermediate can then undergo further reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions: 1,2,3-triphenyl-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1,2,3-triphenyl-2-propen-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3-triphenyl-2-propen-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors .
類似化合物との比較
1,3-Diphenyl-2-propene-1-ol: Similar structure but with two phenyl groups.
1,2,3-Triphenylcyclopropene: A related compound with a cyclopropene ring.
Uniqueness: 1,2,3-triphenyl-2-propen-1-ol is unique due to the presence of three phenyl groups and a hydroxyl group, which confer distinct chemical and biological properties
特性
分子式 |
C21H18O |
|---|---|
分子量 |
286.4g/mol |
IUPAC名 |
(E)-1,2,3-triphenylprop-2-en-1-ol |
InChI |
InChI=1S/C21H18O/c22-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16,21-22H/b20-16+ |
InChIキー |
QMCPCLHQCXJHSB-CAPFRKAQSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
異性体SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(C3=CC=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


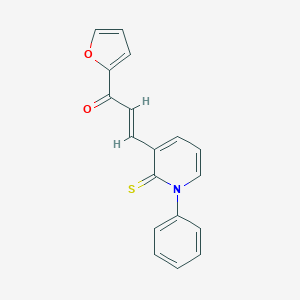
![1-Butyl-8,9,12-triphenyl-9,12-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-10,11-dione](/img/structure/B373413.png)
methanone](/img/structure/B373414.png)
![N'-[2-(tert-butylsulfanyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B373415.png)
methanone](/img/structure/B373416.png)
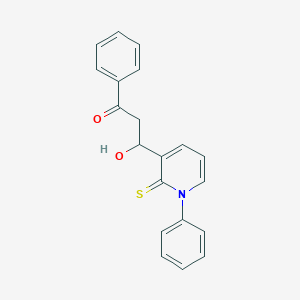
![6-(4-methyl-1,3-thiazol-2-yl)-5H-dibenzo[d,f][1,3]diazepine-5,7(6H)-diol](/img/structure/B373420.png)

![1-[4-(Benzylsulfanyl)-1-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373422.png)
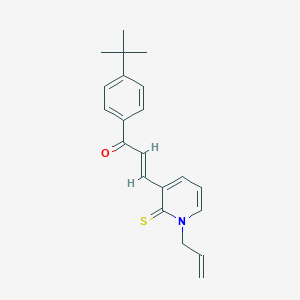
![Ethyl 8,16-dithia-3,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene-17-carboxylate](/img/structure/B373427.png)
![1-[1-(2-Methoxyphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373429.png)
![1-[4-(Benzylsulfanyl)-1-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373430.png)
